2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research efforts have been devoted to the synthesis and characterization of new thiazolidinone compounds containing various functional moieties. These studies involve detailed analytical and theoretical approaches to confirm the structures of synthesized compounds. For instance, new coumarin derivatives incorporating thiazolidinone structures have been synthesized, demonstrating significant antibacterial and antioxidant activities against common bacterial strains such as E. coli, S. aureus, and B. subtilis (Hamdi et al., 2012). Another study focused on the synthesis of thiazolidin-4-one derivatives, examining their potential as antimicrobial agents through in vitro antibacterial activity against various pathogens (Baviskar et al., 2013).
Antimicrobial Activity
Several studies have explored the antimicrobial potential of thiazolidinone derivatives. The synthesis of novel thiazolidinone compounds has shown significant activity against a range of microorganisms, indicating their potential as effective antimicrobial agents. For example, derivatives synthesized for evaluating antimicrobial activity demonstrated considerable effectiveness, particularly against mycobacteria, including Mycobacterium tuberculosis, showcasing their potential in addressing tuberculosis and other bacterial infections (Krátký et al., 2017).
Anticancer and Antitumor Activities
Research into thiazolidinone derivatives has also included their evaluation as anticancer agents. Novel compounds have been synthesized and screened for their in vitro anticancer activity, with some showing promising results against various cancer cell lines. This includes studies where specific thiazolidinone compounds demonstrated inhibitory activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, suggesting a potential role in developing new chemotherapeutic agents (Havrylyuk et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s worth noting that the compound’s structure includes a methoxyphenyl group, which has been found to increase the degree of charge transfer in certain reactions, particularly in the presence of solvent polarity . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to inhibit thioredoxin reductase and induce high amounts of reactive oxygen species in certain cells . This suggests that the compound could potentially affect redox reactions and oxidative stress pathways.
Pharmacokinetics
The stability of the urea linkage under acidic, alkaline, and aqueous conditions, as seen in compounds with similar structures, could potentially influence the compound’s bioavailability .
Result of Action
Compounds with similar structures have been found to increase phosphoinositide (pi) hydrolysis in certain cells , suggesting that this compound could potentially have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degree of charge transfer in reactions involving the compound’s methoxyphenyl group has been found to increase with solvent polarity . This suggests that the compound’s action could potentially be influenced by the polarity of its environment.
Properties
IUPAC Name |
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-11-9-17-15(24-11)18-14(21)10-19-7-8-20(16(19)22)12-5-3-4-6-13(12)23-2/h3-6,9H,7-8,10H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNJNZYZRUDEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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